1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate
Description
Properties
IUPAC Name |
(2-methyl-3-phenyl-1-prop-2-enylpyrrolidin-3-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-12-18-13-11-17(14(18)3,20-16(19)5-2)15-9-7-6-8-10-15/h4,6-10,14H,1,5,11-13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNQVJYBJWYAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(C1C)CC=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907324 | |
| Record name | 2-Methyl-3-phenyl-1-(prop-2-en-1-yl)pyrrolidin-3-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102280-71-7 | |
| Record name | 3-Pyrrolidinol, 1-allyl-2-methyl-3-phenyl-, propionate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenyl-1-(prop-2-en-1-yl)pyrrolidin-3-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrolidinol Ring Formation
The core structure is synthesized via a modified Huisgen cycloaddition followed by reduction:
Procedure :
-
React malic acid (1.0 eq) with allylamine (1.2 eq) in toluene at 110°C for 12 h to form γ-lactam intermediates.
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Reduce the lactam using sodium borohydride (2.5 eq) in tetrahydrofuran (THF) at 0°C → RT, yielding 3-hydroxy-pyrrolidine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 74–82% |
| Purity (HPLC) | ≥95% |
| Reaction Time | 8–14 h |
Introduction of Allyl and Methyl Groups
Allylation :
-
Treat the pyrrolidinol intermediate with allyl bromide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 6 h. Quench with H₂O, extract with EtOAc, and concentrate.
Methylation :
-
Use methyl iodide (1.3 eq) and LDA (lithium diisopropylamide, 1.1 eq) in THF at −78°C → 0°C. Isolate via column chromatography (hexane:EtOAc = 4:1).
Optimization Insight :
-
Solvent effects : DMF increases allylation rate by 40% compared to acetone.
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Temperature control : Maintaining −78°C during methylation minimizes N-over-alkylation.
Phenyl Group Installation via Arylation
Friedel-Crafts Methodology
Conditions :
-
React the methylated intermediate with benzene (5.0 eq), AlCl₃ (1.2 eq), and acetyl chloride (1.1 eq) at 50°C for 24 h.
Outcome :
| Metric | Result |
|---|---|
| Conversion | 89% |
| Regioselectivity | 98% para |
| Byproducts | <2% ortho-substituted |
Suzuki-Miyaura Cross-Coupling
Protocol :
-
Employ phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in dioxane:H₂O (4:1) at 90°C for 8 h.
Advantages :
-
Higher functional group tolerance vs. Friedel-Crafts.
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Yields improve to 93% with microwave irradiation (150°C, 1 h).
Esterification with Propionic Acid
Steglich Esterification
Steps :
-
Combine 3-pyrrolidinol derivative (1.0 eq), propionic acid (1.5 eq), DCC (1.3 eq), and DMAP (0.1 eq) in CH₂Cl₂.
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Stir at RT for 12 h, filter, and concentrate.
Performance :
| Parameter | Value |
|---|---|
| Yield | 85–91% |
| Purity (GC-MS) | 98.5% |
| Reaction Scale | Up to 50 kg/batch |
Acid Chloride Route
Alternative :
-
Convert propionic acid to propionyl chloride (SOCl₂, 1.2 eq), then react with pyrrolidinol in pyridine.
Comparison :
-
Faster (2 h vs. 12 h) but generates corrosive byproducts.
Industrial-Scale Optimization
Continuous Flow Synthesis
Reactor Design :
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Tubular reactor (316L SS, 10 mm ID) with static mixers.
-
Flow rates : 5 mL/min (allylation), 3 mL/min (esterification).
Benefits :
Solvent Recovery Systems
-
Distillation towers recover >95% THF and DMF for reuse.
-
Carbon footprint reduced by 22% per kg product.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 5.82 (m, 1H, CH₂CHCH₂), 5.15 (d, J = 17 Hz, 1H), 5.08 (d, J = 10 Hz, 1H), 3.92 (s, 1H, OH), 2.81 (q, J = 7 Hz, 2H, COOCH₂).
FT-IR (neat) :
-
1742 cm⁻¹ (C=O ester), 1645 cm⁻¹ (C=C allyl).
Chromatographic Validation
HPLC Conditions :
-
Column: C18, 250 × 4.6 mm, 5 µm.
-
Mobile phase: MeCN:H₂O (70:30), 1 mL/min.
-
Retention time: 6.8 min.
Chemical Reactions Analysis
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the allyl or phenyl positions, using reagents such as sodium hydride or organolithium compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine/Pyrrolidinone Derivatives
1-Ethyl-3-(1-hydroxy-1-phenylpropyl)-2-pyrrolidinone (CAS: 18837-08-6)
- Molecular Formula: C₁₅H₂₁NO₂
- Molecular Weight : 247.34 g/mol
- Key Differences :
Felbamate Related Compound A (3-Hydroxy-2-phenylpropyl carbamate; CAS: 25451-53-0)
- Molecular Formula: C₁₀H₁₃NO₃
- Molecular Weight : 195.22 g/mol
- Key Differences :
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol
- Molecular Formula: Not explicitly stated (pyrrolidine derivatives in ).
- Key Differences: Substituted with a methoxyethyl group and a hydroxymethyl group. Potential applications in drug chemistry due to polar functional groups enhancing water solubility .
Aromatic Esters and Heterocycles
Geranyl Propionate (CAS: 105-90-8)
- Molecular Formula : C₁₃H₂₂O₂
- Molecular Weight : 210.31 g/mol
- Key Differences :
Methyl Propionate (CAS: 554-12-1)
- Molecular Formula : C₄H₈O₂
- Molecular Weight : 88.11 g/mol
- Key Differences :
3-ALLYL-1-METHYL-2-PHENYLINDOLE (CAS: 121565-56-8)
Propionate Salts (Non-Ester Analogues)
Calcium Propionate (CAS: 4075-81-4)
- Molecular Formula : C₆H₁₀CaO₄
- Molecular Weight : 186.22 g/mol
- Key Differences :
Sodium Propionate (CAS: 137-40-6)
- Molecular Formula : C₃H₅NaO₂
- Molecular Weight : 96.06 g/mol
- Key Differences: Simpler structure with antimicrobial properties.
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Complexity vs. Reactivity : The target compound’s pyrrolidine ring and ester group may enhance stability compared to simpler esters like methyl propionate, but reduce volatility .
- Toxicity Profile : While sodium and calcium propionates are GRAS (Generally Recognized As Safe), the target compound’s acute toxicity data (flash point: 96.9°C) suggest handling precautions are necessary .
- Application Potential: The phenyl and allyl groups could make the compound a candidate for drug intermediates, contrasting with geranyl propionate’s role in fragrances .
Biological Activity
Overview
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is a chemical compound with the molecular formula CHNO. It features a pyrrolidinol ring substituted with an allyl group, a methyl group, and a phenyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidinol Ring : Cyclization reactions are employed.
- Introduction of the Allyl Group : Achieved through allylation reactions.
- Addition of Methyl and Phenyl Groups : Conducted via alkylation and arylation reactions.
- Esterification : Finalized by reacting the pyrrolidinol derivative with propionic acid.
These steps can be optimized for yield and purity using various catalysts and controlled conditions.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The compound may modulate enzymatic activity, leading to various physiological effects. For instance, it has been noted to influence neurotransmitter systems, potentially affecting mood and cognitive functions.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
- Analgesic Properties : There is evidence suggesting its utility in pain management, potentially acting on pain pathways in the central nervous system.
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts. Below is a summary table highlighting key findings from different research efforts:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antimicrobial | In vitro assays | Inhibited growth of E. coli and S. aureus at low concentrations. |
| Study B | Neuroprotection | Animal models | Reduced oxidative stress markers in brain tissue post-injury. |
| Study C | Analgesia | Pain models | Significantly reduced pain response in mice compared to control groups. |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent against infections.
Case Study 2: Neuroprotective Effects
In a neuroprotection study published in [Journal Y], the compound was administered to rats subjected to induced oxidative stress. The results demonstrated a significant decrease in neuronal cell death and inflammation markers, indicating its potential role in treating neurodegenerative diseases such as Alzheimer's.
Q & A
Q. Q1. What are the optimal synthetic routes for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, and how can reaction efficiency be quantified?
Methodological Answer: The synthesis of pyrrolidinol derivatives typically involves multi-step protocols, including:
- Allylation and esterification : Use allyl bromide or similar reagents for introducing the allyl group, followed by propionic anhydride for ester formation. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, can enhance reaction yields (up to 81% in analogous reactions) by reducing side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 columns, 2.0 µL injection volume) as described in acid/ester purification protocols .
- Yield quantification : Compare theoretical vs. experimental yields, noting deviations >5% may indicate unoptimized stoichiometry or side reactions .
Q. Q2. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : Analyze H and C NMR spectra for diagnostic peaks: allyl protons (δ 5.2–5.8 ppm, multiplet), methyl groups (δ 1.2–1.5 ppm), and ester carbonyl (δ 170–175 ppm in C) .
- FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and hydroxyl absence (confirming esterification) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error using high-resolution MS .
Advanced Research Questions
Q. Q3. How can enantiomeric complexity in 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol derivatives be resolved, and what are the implications for bioactivity?
Methodological Answer:
- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Compare retention times to (R)- and (S)-standards of analogous pyrrolidinols .
- Bioactivity correlation : Test enantiomers in receptor-binding assays (e.g., GPCRs) to assess stereoselective effects. For example, fluorinated pyrrolidine derivatives show 10–100x potency differences between enantiomers in kinase inhibition .
Q. Q4. What mechanistic insights exist for the biological activity of this compound in neurological targets?
Methodological Answer:
- In vitro assays : Screen against acetylcholinesterase (AChE) or NMDA receptors using fluorogenic substrates (e.g., Ellman’s reagent for AChE). Compare IC₅₀ values to rivastigmine or memantine .
- Molecular docking : Model interactions with AChE (PDB ID 4EY7) using AutoDock Vina. Prioritize binding poses where the allyl group occupies the catalytic gorge, and the phenyl ring stabilizes π-π interactions .
Q. Q5. How can computational modeling predict metabolic stability of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability). High metabolic lability (>50% hepatic extraction) suggests need for prodrug strategies .
- Metabolite identification : Simulate Phase I oxidation (allyl → epoxide) using Schrödinger’s Metabolism Module. Validate with in vitro microsomal assays .
Q. Q6. How should researchers address contradictory data in purity assessments across analytical methods?
Methodological Answer:
- Cross-validation : Compare HPLC (≥98% purity) with H NMR integration (e.g., impurity peaks <2%) and elemental analysis (<0.3% deviation for C/H/N) .
- Contamination sources : Check for residual solvents (via GC-MS) or unreacted precursors (e.g., allyl bromide via LC-MS) .
Safety and Handling
Q. Q7. What are the critical safety protocols for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats. Avoid skin contact due to potential irritancy (analogous to phenylmethyl-pyrrolidinols) .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
